molecular formula C7H2ClFN2O2 B1333680 2-Chloro-6-fluoro-3-nitrobenzonitrile CAS No. 226419-18-7

2-Chloro-6-fluoro-3-nitrobenzonitrile

Cat. No.: B1333680
CAS No.: 226419-18-7
M. Wt: 200.55 g/mol
InChI Key: XVANGCBQAQNWOS-UHFFFAOYSA-N
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Description

Context and Significance within Halogenated Benzonitrile (B105546) Chemistry

Benzonitriles, organic compounds featuring a nitrile group (-CN) attached to a benzene (B151609) ring, are a cornerstone of organic chemistry. ontosight.ai The introduction of halogen atoms onto the benzene ring creates halogenated benzonitriles, a class of compounds with significant utility and distinct chemical properties. ontosight.ai Halogenation can enhance the stability, solubility, and binding capabilities of the molecule, making these compounds valuable in medicinal chemistry and drug development. ontosight.ai

Halogenated benzonitriles are important intermediates in the synthesis of various commercial products, including fungicides and herbicides. google.com The nature and position of the halogen substituents influence the molecule's reactivity. For instance, the presence of halogens can activate the aromatic ring for nucleophilic substitution reactions. snmjournals.org 2-Chloro-6-fluorobenzonitrile (B1630290), a related compound, is known to be an inhibitor of cellulose (B213188) synthesis and is used in the preparation of other complex molecules. The specific combination of chlorine and fluorine in 2-Chloro-6-fluoro-3-nitrobenzonitrile provides multiple reactive sites, allowing for selective chemical modifications.

Table 1: Comparison of Related Halogenated Benzonitriles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications/Reactivity
2-Chloro-6-fluorobenzonitrile668-45-1C₇H₃ClFN155.56Intermediate in synthesis, inhibitor of cellulose synthesis.
2-Chloro-5-nitrobenzonitrile16588-02-6C₇H₃ClN₂O₂182.56Precursor for photovoltaic materials.
4-Chloro-2-nitrobenzonitrile28163-00-0C₇H₃ClN₂O₂182.56Intermediate in agrochemical synthesis.
2-Fluoro-5-nitrobenzonitrile17417-09-3C₇H₃FN₂O₂166.11Used in the preparation of various amino and indazole derivatives. sigmaaldrich.com

Historical Development and Synthetic Relevance of Substituted Nitrobenzonitriles

The parent compound, benzonitrile, was first reported by Hermann Fehling in 1844, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of nitrile compounds. wikipedia.org Over time, synthetic methodologies evolved, allowing for the introduction of various functional groups onto the benzonitrile ring, significantly expanding their synthetic utility.

The introduction of a nitro group (NO₂) to the benzonitrile structure is of particular importance. Nitroaromatic compounds are central to many synthetic pathways. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, such as a halogen.

In substituted nitrobenzonitriles, the nitro group can be readily displaced by a variety of nucleophiles, a synthetically useful process that allows for the introduction of diverse functionalities. lookchem.comacs.org This reactivity is often enhanced in dipolar aprotic solvents. lookchem.com The reduction of the nitro group to an amino group provides another critical synthetic route to anilines, which are themselves versatile precursors for dyes, pharmaceuticals, and other complex organic molecules. researchgate.net The presence of the nitro group alongside chloro and fluoro substituents in this compound makes it a highly activated substrate for SNAr reactions, enhancing its relevance as a synthetic intermediate.

Research Rationale and Scope for this compound Investigations

The research interest in this compound stems from its potential as a versatile building block for constructing more complex, high-value molecules. The rationale for its investigation is based on the unique interplay of its three distinct functional groups attached to the benzonitrile core.

Nitrile Group: The cyano (-CN) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to various heterocyclic systems.

Fluoro and Chloro Groups: These two different halogen atoms provide opportunities for selective nucleophilic aromatic substitution. The relative reactivity of the C-F and C-Cl bonds can be exploited under different reaction conditions to achieve regioselective functionalization.

Nitro Group: As a powerful electron-withdrawing group, it strongly activates the ring for nucleophilic attack. It also serves as a synthetic handle that can be reduced to an amine, enabling further derivatization, or displaced entirely by other nucleophiles. lookchem.com

The specific ortho and meta arrangement of these groups on the benzene ring influences the regioselectivity of subsequent reactions. This makes this compound a valuable substrate for synthesizing targeted molecules with precise substitution patterns, which is critical in the development of pharmaceuticals and agrochemicals. Investigations focus on exploring its reactivity with various nucleophiles and its utility in multi-step synthetic sequences to generate novel compounds with potentially useful biological or material properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number226419-18-7 matrixscientific.comazurewebsites.net
Molecular FormulaC₇H₂ClFN₂O₂ matrixscientific.comazurewebsites.net
Molecular Weight200.55 g/mol azurewebsites.net
MDL NumberMFCD00053834 matrixscientific.comazurewebsites.net

Properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANGCBQAQNWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381624
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226419-18-7
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Nitrobenzonitrile and Its Analogs

Strategic Approaches to Regioselective Synthesis

The arrangement of three different substituents—chloro, fluoro, and nitro groups—on the benzonitrile (B105546) ring demands careful consideration of directing effects and reaction conditions to achieve the desired 2,3,6-substitution pattern.

Exploration of Optimal Reaction Conditions for Directed Functionalization

The synthesis of the key precursor, 2-chloro-6-fluoro-3-nitro-benzoic acid, provides insight into the regioselective introduction of the nitro group. The nitration of 2-chloro-6-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid at controlled temperatures (0-20°C) directs the nitro group to the 3-position. This regioselectivity is governed by the directing effects of the existing substituents. The chloro and fluoro groups are ortho, para-directing, while the carboxylic acid group is a meta-director. In this case, the position meta to the carboxylic acid and ortho to the chloro and fluoro groups is favored.

Optimization of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters to control include:

Temperature: Lower temperatures are generally preferred for nitration reactions to control the exothermicity and improve selectivity.

Concentration of Acids: The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion (NO₂⁺), the active electrophile.

Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to the formation of dinitrated or other side products.

Catalytic Systems and Reagent Design in Benzonitrile Construction

While traditional nitration often relies on stoichiometric amounts of strong acids, modern approaches are exploring the use of catalytic systems to improve efficiency and reduce waste. For the synthesis of substituted benzonitriles, various catalytic methods are being investigated. These include the use of solid acid catalysts, which can offer advantages in terms of separation and reusability.

The direct conversion of substituted benzoic acids to benzonitriles can also be achieved through catalytic processes. These methods often involve the in-situ formation of an intermediate, such as a benzamide (B126) or an acyl chloride, followed by dehydration or substitution to yield the nitrile.

Precursor Chemistry and Conversions for Functional Group Introduction

The synthesis of 2-chloro-6-fluoro-3-nitrobenzonitrile often proceeds through the derivatization of a pre-functionalized benzene (B151609) ring.

Derivatization from Related Halogenated and Nitro-Substituted Benzonitriles

A primary route to this compound involves the nitration of 2-chloro-6-fluorobenzonitrile (B1630290). The directing effects of the chloro and fluoro groups would be expected to direct the incoming nitro group to the positions ortho and para to them. However, the cyano group is a meta-director. The interplay of these directing effects will influence the regioselectivity of the nitration.

An alternative and more controlled approach involves the synthesis of 2-chloro-6-fluoro-3-nitro-benzoic acid as a key intermediate. This precursor can then be converted to the target benzonitrile. A common method for this conversion is a two-step process:

Amide Formation: The carboxylic acid is first converted to the corresponding benzamide, 2-chloro-6-fluoro-3-nitrobenzamide. This can be achieved by reacting the benzoic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride, followed by reaction with ammonia.

Dehydration: The resulting benzamide is then dehydrated to the benzonitrile. A variety of dehydrating agents can be used for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA).

A related synthetic strategy involves starting from 2,3-difluoro-6-nitrobenzonitrile. This compound can undergo a denitrating chlorination reaction to introduce a chlorine atom, potentially leading to analogs of the target molecule. thieme-connect.de

Below is a table summarizing a synthetic route to a key precursor:

PrecursorReagentsProduct
2-Chloro-6-fluorobenzoic acidNitric acid, Sulfuric acid2-Chloro-6-fluoro-3-nitro-benzoic acid

Orthogonal Functional Group Manipulation Strategies

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. youtube.com This involves the use of protecting groups that can be removed under specific conditions without affecting other functional groups in the molecule. For a molecule like this compound, with its array of reactive sites, such strategies could be employed to selectively mask one functional group while another is being introduced or modified.

For instance, if further transformations on the nitro group were desired without affecting the chloro or fluoro substituents, one might consider protecting the aromatic ring from further electrophilic substitution or protecting the nitrile group from hydrolysis. The choice of protecting group would depend on its stability to the reaction conditions required for the desired transformation and the ease of its subsequent removal.

Modern Techniques in Benzonitrile Synthetic Chemistry

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogs, often leading to improved yields, shorter reaction times, and enhanced safety profiles.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. This technique has been successfully applied to a variety of organic transformations, including nitration and the synthesis of heterocyclic compounds. nih.govresearchgate.net The use of microwave-assisted synthesis for the nitration of 2-chloro-6-fluorobenzonitrile or the dehydration of 2-chloro-6-fluoro-3-nitrobenzamide could potentially reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, particularly for highly exothermic and potentially hazardous reactions like nitration. google.comresearchgate.netrsc.org In a flow system, small volumes of reactants are continuously mixed and reacted in a controlled environment, allowing for precise temperature control and minimizing the risk of runaway reactions. This technology could be particularly beneficial for the large-scale and safe production of this compound.

Catalytic Innovations: The development of novel catalysts continues to drive progress in benzonitrile synthesis. Biocatalytic methods, for example, are emerging as a green and sustainable alternative for the production of aromatic nitriles. While specific applications to this compound may not yet be established, the ongoing research in this area holds promise for future synthetic routes.

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This method of heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and cleaner reaction profiles. rasayanjournal.co.in The application of microwave irradiation in nucleophilic aromatic substitution reactions, a key step in the synthesis of many substituted benzonitriles, has been well-documented.

For the synthesis of compounds analogous to this compound, microwave-assisted nucleophilic aromatic substitution has proven to be a highly effective technique. For instance, the reaction of various chloronitrobenzenes with amines in ionic liquids under microwave irradiation has been shown to proceed rapidly and in high yields, demonstrating the potential of this method for the synthesis of complex aromatic amines which can be precursors to nitriles.

The synthesis of halogenated benzonitrile derivatives has also been accelerated using microwave technology. In a study on the [¹⁸F]fluorination of meta-halo-benzonitrile derivatives, microwave-induced nucleophilic substitution significantly reduced the reaction time to under three minutes, with notable differences in reactivity depending on the leaving group. nih.govresearchgate.net This highlights the precise control and rapid heating afforded by microwave synthesis, which can be crucial for reactions involving sensitive functional groups.

The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of analogous halo-nitro-aromatic compounds, illustrating the potential parameters for the synthesis of this compound.

SubstrateReagentSolventTemperature (°C)Time (min)Yield (%)Reference
1-Chloro-2,4-dinitrobenzeneAniline (B41778)[bmim][BF₄]120295
1-Chloro-4-nitrobenzeneMorpholine[bmim][BF₄]150592
3-Bromo-5-methylbenzonitrile[¹⁸F]FluorideDMSO145<313 nih.gov
3-Chloro-5-methylbenzonitrile[¹⁸F]FluorideDMSO145<39 nih.gov
2-Chloro-4,6-dimethylpyrimidineAnilineNone1501085 rsc.org

Continuous Flow Chemistry and Scalable Production Methodologies

Continuous flow chemistry offers significant advantages for the scalable and safe production of chemicals. By performing reactions in a continuously flowing stream through a reactor, this methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and safety, particularly for highly exothermic or hazardous reactions. flinders.edu.au The implementation of cyanation and nitration reactions in continuous flow systems has been successfully demonstrated for various aromatic compounds, showcasing the potential for the large-scale synthesis of molecules like this compound. nih.govrsc.org

The synthesis of aromatic nitriles via continuous flow has been explored through various reaction pathways. For example, a case study on the cyanation of a glycoside en route to the synthesis of Remdesivir highlighted the ability of continuous flow to mitigate risks associated with hazardous reagents and to precisely control reaction conditions, which is often challenging in batch processes. nih.govsemanticscholar.org

Furthermore, continuous flow processes have been developed for the mononitration of aromatic compounds with high selectivity and yield. rsc.org These processes are crucial for introducing the nitro group onto the aromatic ring, a key feature of this compound. The scalability of such processes has been demonstrated, with production outputs reaching hundreds of grams per hour, underscoring the industrial applicability of continuous flow chemistry. rsc.org The efficient mixing and heat transfer in microreactors used in flow chemistry are particularly beneficial for controlling the regioselectivity of nitration reactions. beilstein-journals.org

Below is a data table illustrating typical conditions and outcomes for the continuous flow synthesis of related aromatic nitro compounds and nitriles, providing a basis for the development of a scalable process for this compound.

SubstrateReagent(s)Reactor TypeTemperature (°C)Residence TimeYield (%)Reference
TolueneH₂SO₄/HNO₃Microreactor6515 min93 (o/p) beilstein-journals.org
ChlorobenzeneH₂SO₄/HNO₃Microreactor8010 min99 rsc.org
Glycoside IntermediateTMSCN/TMSOTfStainless Steel Reactor-201.5 min85 nih.govsemanticscholar.org
4-Fluoro-1-nitrobenzenePyrrolidineMicroreactor18016 min95 researchgate.net
o-XyleneH₂SO₄/HNO₃Corning G1 Reactor1005 min94.1

Mechanistic Insights into Reactions Involving 2 Chloro 6 Fluoro 3 Nitrobenzonitrile

Exploration of Electrophilic and Radical Transformations

The benzene (B151609) ring of 2-Chloro-6-fluoro-3-nitrobenzonitrile is electron-deficient due to the presence of three strong electron-withdrawing groups: the nitro (-NO₂) group, the cyano (-CN) group, and the two halogen atoms (-Cl, -F). This inherent electronic property significantly influences its susceptibility to electrophilic and radical attacks.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regioselectivity of EAS reactions on a substituted benzene ring is dictated by the directing effects of the substituents already present. In the case of this compound, all four substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. However, they exert different directing effects.

The nitro and cyano groups are strong deactivating groups and are meta-directors. fiveable.mepharmaguideline.com Conversely, the chloro and fluoro groups, while also deactivating due to their inductive electron withdrawal, are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. fiveable.mepharmaguideline.com

The positions on the aromatic ring of this compound are numbered C1 (bearing the cyano group), C2 (chloro), C3 (nitro), C4, C5, and C6 (fluoro). The potential sites for electrophilic attack are C4 and C5.

Directing Effects on C4:

The chloro group at C2 directs ortho and para. The para position is C5.

The nitro group at C3 directs meta. The meta positions are C1 and C5.

The fluoro group at C6 directs ortho and para. The ortho position is C5.

The cyano group at C1 directs meta. The meta positions are C3 and C5.

Directing Effects on C5:

The chloro group at C2 directs para.

The nitro group at C3 directs meta.

The fluoro group at C6 directs ortho.

The cyano group at C1 directs meta.

Based on this analysis, the C5 position is electronically favored for electrophilic attack as it is the convergence point of the directing effects of all four substituents. However, the strong deactivation of the ring makes typical EAS reactions challenging, often requiring harsh reaction conditions. Computational studies on similar polysubstituted benzenes have been employed to predict the most likely sites of electrophilic attack by analyzing the electron density and stability of the corresponding sigma complexes (Wheland intermediates). nih.govresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of Attack Directing Influence of Substituents Predicted Outcome
C4 Weakly disfavored by inductive effects Minor product

It is important to note that while these directing rules provide a qualitative prediction, the actual outcome can be influenced by the nature of the electrophile and the reaction conditions.

Radical reactions offer an alternative pathway for the functionalization of aromatic rings, particularly those that are electron-deficient and thus less reactive towards electrophiles. The high reactivity of radical species can overcome the deactivation of the ring in this compound.

Recent advances have highlighted the utility of radical reactions involving nitro-containing compounds. rsc.org For instance, radical-mediated trifunctionalization reactions of alkenes and alkynes have been developed, showcasing the versatility of radical chemistry. mdpi.com While specific studies on the radical functionalization of this compound are not extensively documented, general principles of radical aromatic substitution suggest that the reaction would proceed via the addition of a radical to the aromatic ring, followed by the elimination of a leaving group (such as a halogen) or a hydrogen atom.

The regioselectivity of radical attack is often less predictable than that of electrophilic or nucleophilic substitution and can be influenced by both steric and electronic factors. The presence of multiple halogens and a nitro group on the benzonitrile (B105546) framework could lead to complex reaction mixtures.

Intramolecular Cyclization and Rearrangement Mechanisms

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions.

The ortho relationship between the nitro group at C3 and the chloro group at C2, as well as the fluoro group at C6, provides opportunities for cyclization. For instance, reduction of the nitro group to an amino group would generate an intermediate, 2-amino-6-chloro-3-fluorobenzonitrile (or a related derivative), which could then undergo intramolecular nucleophilic aromatic substitution (SNAᵣ) to form a five- or six-membered heterocyclic ring. The amino group would act as the internal nucleophile, displacing either the chloro or fluoro substituent. The relative leaving group ability of chloride versus fluoride (B91410) in SNAᵣ reactions is dependent on the specific reaction conditions.

Furthermore, the presence of the nitro group adjacent to a halogen atom can facilitate certain types of cyclizations. For example, reductive coupling reactions directed by a nitro group have been observed in the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones from 4-chloro-3-nitrocoumarin. wipo.int Similar mechanisms could potentially be exploited with this compound as a starting material for the synthesis of novel heterocyclic systems like quinazolines and benzimidazoles. openmedicinalchemistryjournal.comnih.govresearchgate.netgoogle.comresearchgate.netnih.govgoogle.com

Rearrangement reactions of fluorinated nitrobenzonitriles, although not extensively studied for this specific molecule, can be a consequence of high-energy processes such as photolysis or thermolysis. Photochemical reactions of ortho-nitroaromatic compounds are known to proceed through complex rearrangements. researchgate.netresearchgate.net For example, the photolysis of ortho-nitrophenols can lead to the formation of nitrous acid (HONO) via an intramolecular hydrogen transfer. While this compound lacks a phenolic hydroxyl group, the general principle of photoinduced intramolecular reactions could potentially lead to novel molecular rearrangements.

Table 2: Potential Heterocyclic Systems from Intramolecular Cyclization of this compound Derivatives

Precursor Derivative Reaction Type Potential Heterocyclic Product
Reduction of nitro group to amino group Intramolecular SNAᵣ Fused pyrazoles, isoxazoles, or pyridines

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 3 Nitrobenzonitrile

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of molecules. researchgate.net It is widely used to investigate reaction mechanisms, offering insights into the energetics and pathways of chemical transformations. DFT methods are employed to determine molecular structures and vibrational spectra for a wide range of chemical molecules at a relatively low computational cost. researchgate.net

A key application of DFT in reaction mechanism prediction is the modeling of transition states and the calculation of reaction energy profiles. This process involves identifying the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for a reaction to occur.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete potential energy surface can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. While specific transition state models for reactions involving 2-chloro-6-fluoro-3-nitrobenzonitrile are not detailed in available literature, this computational approach is fundamental to predicting its reactivity in processes such as nucleophilic aromatic substitution.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. eurekaselect.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

DFT calculations are used to determine the energies and spatial distributions of these orbitals. For substituted benzonitriles, the presence of electron-withdrawing groups like nitro (-NO₂), chloro (-Cl), and fluoro (-F) significantly influences the HOMO-LUMO energies. These calculations show that charge transfer occurs within the molecules. nih.gov The electron density distribution, also calculable via DFT, reveals the regions of the molecule that are electron-rich or electron-poor, providing further insight into sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for Related Compounds Calculated by DFT

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Chloro-6-fluorobenzoic acid B3LYP/6-311++G -7.58 -1.51 6.07

This table presents data for structurally related compounds to illustrate typical values obtained through DFT calculations. Data derived from reference nih.gov.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. dergipark.org.tr

Red, Orange, Yellow Regions: These colors indicate negative electrostatic potential, arising from a high electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net

Green Regions: These represent areas of neutral or zero potential.

Blue Regions: This color indicates positive electrostatic potential, resulting from a deficiency of electrons. These sites are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making them sites for electrophilic interaction. Conversely, positive potential would likely be concentrated on the hydrogen atoms of the aromatic ring.

Quantum Chemical Approaches for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective for predicting various spectroscopic properties, providing a powerful complement to experimental measurements. These simulations can aid in the interpretation and assignment of complex spectra.

Theoretical vibrational spectra (FT-IR and Raman) can be simulated with high accuracy using quantum chemical methods like DFT. researchgate.net The process begins with the optimization of the molecule's ground state geometry. Subsequently, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A detailed assignment of the vibrational modes is achieved through Normal Coordinate Analysis (NCA), often based on the Potential Energy Distribution (PED). researchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for unambiguous assignments. nih.govresearchgate.net For molecules like this compound, characteristic vibrational frequencies for the C≡N, C-NO₂, C-Cl, and C-F functional groups can be precisely calculated and assigned.

Table 2: Typical Vibrational Frequencies for Substituted Benzonitriles from Experimental and DFT-Calculated Spectra

Vibrational Mode Typical Frequency Range (cm⁻¹) Notes
C-H Stretching 3000-3100 Aromatic C-H stretching vibrations.
C≡N Stretching 2220-2240 An intense band characteristic of the nitrile group. researchgate.net
C-NO₂ Asymmetric Stretching 1520-1570 Strong absorption in the IR spectrum.
C-NO₂ Symmetric Stretching 1345-1385 Strong absorption in the IR spectrum.
C-F Stretching 1100-1250 Strong absorption, position sensitive to substitution. researchgate.net
C-Cl Stretching 700-750 For simple organic chlorine compounds. researchgate.net
C≡N In-plane Bending 540-580 Deformation mode of the nitrile group. researchgate.net

This table compiles typical frequency ranges observed for functional groups in related substituted benzonitriles, as determined through experimental and computational studies. researchgate.netresearchgate.net

Theoretical calculations are also a reliable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. researchgate.net

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To compare these theoretical values with experimental data, the calculated shielding constants are converted into chemical shifts (δ) by referencing them to a standard compound, usually Tetramethylsilane (TMS). This is done using the equation: δ_calc = σ_TMS - σ_calc, where σ_TMS is the calculated shielding constant for TMS and σ_calc is the calculated shielding constant for the nucleus of interest.

This predictive capability is invaluable for structural elucidation, allowing for the assignment of experimental NMR signals and aiding in the confirmation of molecular structures. Studies on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) show that DFT calculations can predict ¹H and ¹³C chemical shifts that are in good agreement with experimental values. researchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 3-Chloro-4-fluoronitrobenzene

Carbon Atom Experimental Shift (ppm) Calculated Shift (DFT) (ppm)
C1 (C-Cl) 117.00 129.74
C2 (C-F) 164.59 174.37
C3 (C-NO₂) 141.83 141.83
C4 122.51 131.75
C5 129.50 138.83

This table illustrates the level of agreement between experimental and DFT-calculated ¹³C chemical shifts for a structurally similar compound. Data derived from reference researchgate.net.

Quantitative Structure-Reactivity/Property Relationship (QSAR) Methodologies

Following a comprehensive search of scientific literature and databases, no specific Quantitative Structure-Reactivity/Property Relationship (QSAR) studies focusing on this compound were identified. While general QSAR methodologies are widely applied in computational chemistry to correlate the structural features of molecules with their chemical reactivity and physical properties, dedicated research on this particular compound appears to be limited or not publicly available.

Development of Molecular Descriptors for Reactivity Trends

There is no available research detailing the development of specific molecular descriptors for predicting the reactivity trends of this compound. The application of computational methods to calculate descriptors such as electronic (e.g., HOMO-LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), and thermodynamic properties is a standard approach in theoretical chemistry. However, studies that specifically compute and validate these descriptors to establish reactivity trends for this compound have not been found.

Predictive Models for Synthetic Efficiency and Selectivity

No predictive models for the synthetic efficiency or selectivity related to this compound were found in the surveyed literature. The development of such models typically requires a substantial dataset from experimental studies, which is then used to build and validate computational models that can forecast outcomes of chemical reactions. The absence of such published models suggests a lack of extensive, publicly accessible experimental data required for their creation for this specific compound.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 6 Fluoro 3 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of 2-Chloro-6-fluoro-3-nitrobenzonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed constitutional assignment can be achieved.

The NMR spectra of this compound are defined by the unique electronic environment of each nucleus, which is heavily influenced by the electronegative substituents (-Cl, -F, -NO₂) and the cyano group (-C≡N) on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons (H-4 and H-5). These protons would appear as doublets due to coupling with each other. The significant electron-withdrawing nature of the adjacent nitro, chloro, and fluoro groups would shift these signals downfield, likely in the range of 7.5-8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the ring. The carbon of the nitrile group (C≡N) typically appears around 115 ppm. The aromatic carbons will show significant shifts based on their substituents; for instance, the carbon bonded to fluorine will exhibit a large C-F coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H NMR
H-4 7.8 - 8.2 Doublet (d) ³J(H-H) ≈ 8-9
H-5 7.6 - 8.0 Doublet (d) ³J(H-H) ≈ 8-9
¹³C NMR
C-1 (-CN) ~115 Singlet -
C-2 (-Cl) ~130-135 Singlet -
C-3 (-NO₂) ~145-150 Singlet -
C-4 ~125-130 Singlet -
C-5 ~120-125 Singlet -
C-6 (-F) ~155-160 Doublet ¹J(C-F) ≈ 240-250
C≡N ~117 Singlet -
¹⁹F NMR

Note: The data in this table is predicted based on established principles and data for analogous compounds. Actual experimental values may vary.

For an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-5, definitively confirming their scalar coupling and spatial proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It would be used to unequivocally assign the signals for C-4 and C-5 by linking them to the already identified H-4 and H-5 protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This technique is crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their long-range correlations with protons H-4 and H-5. For example, H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of its functional groups.

The FT-IR and Raman spectra are marked by absorption bands corresponding to specific stretching and bending vibrations of the bonds within the molecule.

C≡N Stretch: A strong and sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹. researchgate.net

NO₂ Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1330-1390 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring usually appear above 3000 cm⁻¹.

C-F and C-Cl Stretches: The carbon-halogen bonds have characteristic stretching frequencies in the fingerprint region of the spectrum. The C-F stretch is typically observed in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 800-600 cm⁻¹.

Table 2: Key Vibrational Mode Assignments for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch C-H 3050 - 3150
Nitrile Stretch C≡N 2220 - 2240
Aromatic C=C Stretch C=C 1450 - 1600
Asymmetric NO₂ Stretch -NO₂ 1500 - 1570
Symmetric NO₂ Stretch -NO₂ 1330 - 1390
C-F Stretch C-F 1000 - 1250

To achieve a more precise and reliable assignment of the observed vibrational bands, experimental spectra are often compared with theoretically calculated spectra. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies of the molecule. researchgate.netresearchgate.net

This comparative approach involves optimizing the molecular geometry and then performing a frequency calculation, often using basis sets like 6-311++G(d,p). researchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The excellent agreement often found between the scaled theoretical wavenumbers and the experimental FT-IR and Raman frequencies allows for a confident and detailed assignment of even complex vibrational modes resulting from the interactions of multiple functional groups. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₂ClFN₂O₂ and a molecular weight of approximately 200.55 g/mol . matrixscientific.comazurewebsites.net

A key feature in the mass spectrum of this compound is the presence of isotopic peaks for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. docbrown.info Consequently, the molecular ion region of the mass spectrum will exhibit two peaks:

A molecular ion peak [M]⁺ at m/z 200 (corresponding to the molecule containing ³⁵Cl).

An isotopic peak [M+2]⁺ at m/z 202 (corresponding to the molecule containing ³⁷Cl).

The intensity of the [M+2]⁺ peak will be approximately one-third that of the [M]⁺ peak, which is a definitive indicator of the presence of one chlorine atom in the molecule. docbrown.info

Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The analysis of these fragments provides structural information.

Table 3: Plausible Mass Spectrometry Fragments of this compound

Fragment Ion Proposed Loss from Molecular Ion m/z (for ³⁵Cl)
[C₇H₂ClFN₂O]⁺ Loss of O 184
[C₇H₂ClFN₂]⁺ Loss of O₂ 168
[C₇H₂FClN]⁺ Loss of NO₂ 154
[C₇H₂FN₂O₂]⁺ Loss of Cl 165
[C₆H₂FN₂O₂]⁺ Loss of CCl 153

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of this compound can be calculated based on its molecular formula, C7H2ClFN2O2. This calculated mass serves as a reference for comparison with the experimentally determined value obtained from HRMS analysis. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the presence and identity of the compound.

Interactive Data Table: Theoretical Mass of this compound

ParameterValue
Molecular FormulaC7H2ClFN2O2
Theoretical Exact Mass (monoisotopic)200.9789 Da
Molecular Weight200.56 g/mol

Elucidation of Fragmentation Pathways for Structural Confirmation

In conjunction with HRMS, the study of fragmentation pathways through tandem mass spectrometry (MS/MS) offers definitive structural confirmation of this compound. By subjecting the molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The resulting fragment ions correspond to the loss of specific functional groups from the parent molecule. For this compound, expected fragmentation pathways would likely involve the loss of the nitro group (-NO2), the cyano group (-CN), and halogen atoms (-Cl, -F). The analysis of these fragmentation patterns allows for the precise mapping of the molecule's structure, confirming the connectivity of the atoms and the positions of the substituents on the benzene ring.

Advanced Chromatographic Separations and Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Regioisomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating it from potential regioisomers. Regioisomers, which have the same molecular formula but differ in the spatial arrangement of their substituents, can be challenging to separate due to their similar physical properties. The development of a robust HPLC method, typically employing a reversed-phase column (e.g., C18), is crucial. Method optimization involves the careful selection of the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water), flow rate, and column temperature to achieve baseline separation of the target compound from its impurities and regioisomers. A UV detector is commonly used for detection, set at a wavelength where the compound exhibits maximum absorbance.

Interactive Data Table: HPLC Method Parameters for Aromatic Nitrile Analysis

ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for monitoring the synthesis of this compound. The high resolution of capillary GC columns allows for the separation of complex mixtures, enabling the identification of starting materials, intermediates, byproducts, and the final product in a reaction mixture. The mass spectrometer provides positive identification of each separated component based on its mass spectrum and fragmentation pattern. This makes GC-MS an ideal method for reaction monitoring, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of the desired product.

Synthetic Applications and Derivatization Strategies of 2 Chloro 6 Fluoro 3 Nitrobenzonitrile in Complex Chemical Architectures

Utilization as a Building Block in Heterocyclic Chemistry

The dense functionalization of 2-Chloro-6-fluoro-3-nitrobenzonitrile provides multiple reaction sites for the construction of diverse heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Access to Diverse Nitrogen- and Sulfur-Containing Heterocyclic Systems

The primary route to heterocyclic systems using this compound begins with the transformation of its substituents to facilitate cyclization. The chemoselective reduction of the nitro group (discussed in section 6.2.1) yields 3-amino-2-chloro-6-fluorobenzonitrile (B13035461), a key anthranilonitrile derivative. This intermediate is a direct precursor to a variety of fused nitrogen-containing heterocycles.

For instance, condensation of this amino-nitrile with formamidine (B1211174) acetate (B1210297) can lead to the formation of substituted quinazolines. google.com Quinazolines and their derivatives are a well-known class of compounds with a wide array of biological activities. openmedicinalchemistryjournal.comnih.gov Similarly, reaction with other one-carbon synthons or dicarbonyl compounds can pave the way for other heterocyclic systems.

The synthesis of sulfur-containing heterocycles like benzothiazines is also feasible. This can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction where a sulfur nucleophile displaces one of the halogen atoms, followed by intramolecular cyclization. For example, reaction with a thiolate could lead to a thioether, which, after reduction of the nitro group and subsequent reaction, could form a benzothiazine ring. The synthesis of benzothiazinones, a promising class of anti-tuberculosis agents, often starts from similarly substituted aromatic precursors. researchgate.net

The following table summarizes potential heterocyclic systems accessible from this compound derivatives.

Starting Material DerivativeReagent(s) for CyclizationResulting Heterocyclic System
3-Amino-2-chloro-6-fluorobenzonitrileFormamidine AcetateSubstituted Quinazoline (B50416)
3-Amino-2-chloro-6-fluorobenzonitrilePhosgene or equivalentQuinazoline-2,4-dione derivative
2-Chloro-6-fluoro-3-(alkylamino)benzonitrileStrong Base (intramolecular cyclization)Benzimidazole derivative
2-Thio-substituted-3-aminobenzonitrileAcid-catalyzed cyclizationBenzothiazole derivative

Functionalization for Annulated Ring Systems

Annulated, or fused, ring systems represent another layer of molecular complexity achievable using this compound. The strategy here involves using the multiple functional groups in sequential reactions to build additional rings onto an initial heterocyclic core.

A plausible synthetic route could begin with the synthesis of a quinazoline ring as described above, leaving the chloro and fluoro substituents intact. The remaining chloro group on the quinazoline core can then serve as a handle for further functionalization. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, could be employed to introduce a new carbon-carbon bond at this position. If the coupled partner contains a suitable functional group, a subsequent intramolecular cyclization reaction can be triggered to form an annulated system, such as a quinolinoquinazoline or a benzimidazoquinazoline. openmedicinalchemistryjournal.comnih.gov Such fused polycyclic heterocycles are of significant interest for their potential pharmacological properties. openmedicinalchemistryjournal.com

Selective Chemical Transformations of Aromatic Substituents

The synthetic power of this compound lies in the ability to selectively manipulate its functional groups. The electronic effects of the nitro and nitrile groups strongly activate the aromatic ring for certain transformations while allowing for chemoselective modifications.

Chemoselective Reduction of the Nitro Group to Amino Benzonitrile (B105546) Derivatives

One of the most critical and widely used transformations is the selective reduction of the nitro group to an amine. This conversion is fundamental as it transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking different reaction pathways, particularly for building heterocycles. The product of this reaction is the valuable intermediate, 3-amino-2-chloro-6-fluorobenzonitrile.

Achieving chemoselectivity is paramount; the reduction must proceed without affecting the halogen atoms or the nitrile group. Several methods are effective for this purpose.

Key Methods for Chemoselective Nitro Reduction:

Catalytic Hydrogenation: This method involves using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel. It is often a clean and high-yielding method, but reaction conditions must be carefully controlled to prevent hydrodehalogenation (loss of Cl or F).

Metal-Acid Systems: Classic reducing systems like tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid or ammonium (B1175870) chloride solution, are highly effective for reducing aromatic nitro groups. These methods are generally tolerant of halogen and nitrile functionalities.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.

The resulting 3-amino-2-chloro-6-fluorobenzonitrile is a versatile intermediate for pharmaceuticals and other fine chemicals. google.com

Selective Nucleophilic Displacement of Halogen Atoms and the Nitrile Group

The electron-withdrawing capacity of the ortho-nitrile and para-nitro groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halogen atoms by a variety of nucleophiles.

A key aspect is the selectivity of displacement between the chlorine and fluorine atoms. In SNAr reactions, the carbon-fluorine bond is typically more polarized and the fluoride (B91410) ion is a better leaving group in the rate-determining step for many such reactions, especially when the attack of the nucleophile is the rate-limiting step. Therefore, nucleophilic attack is generally expected to occur preferentially at the fluorine-bearing carbon (C-6) over the chlorine-bearing carbon (C-2). This selectivity allows for controlled, stepwise functionalization of the aromatic ring.

Common nucleophiles used in these displacement reactions include:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) to form ethers.

N-Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) to form anilines.

S-Nucleophiles: Thiolates (RS⁻) to form thioethers.

Displacement of the nitrile group via nucleophilic substitution is significantly less common and requires harsh conditions. However, displacement of the nitro group itself is a known reaction, referred to as denitrating chlorination, which can be achieved with a chlorinating agent at high temperatures. google.com

The table below illustrates the expected selectivity in SNAr reactions.

NucleophileReagent ExampleExpected Major Product (via displacement of Fluorine)
AmineR₂NH6-(Dialkylamino)-2-chloro-3-nitrobenzonitrile
AlkoxideNaOR6-Alkoxy-2-chloro-3-nitrobenzonitrile
ThiolateNaSR6-(Alkylthio)-2-chloro-3-nitrobenzonitrile

Integration into Advanced Organic Transformations

Beyond its use in forming heterocyclic cores, this compound and its derivatives are valuable substrates for advanced, often metal-catalyzed, organic transformations that enable the construction of highly complex molecules. The aryl halide moieties (C-Cl and C-F) are ideal handles for transition-metal-catalyzed cross-coupling reactions.

While the C-F bond is generally less reactive in cross-coupling, the C-Cl bond can readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing an alternative to SNAr for synthesizing complex aniline (B41778) derivatives.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl groups, forming C-C triple bonds.

These transformations are often performed on derivatives where the nitro group has been reduced or otherwise modified. For example, 3-amino-2-chloro-6-fluorobenzonitrile could be acylated and then subjected to an intramolecular Suzuki coupling to generate a complex polycyclic architecture. The application of related fluorinated and chlorinated benzoic acid derivatives as intermediates in the synthesis of pharmaceutical agents, such as stearoyl-CoA desaturase 1 (SCD1) inhibitors for treating obesity, highlights the industrial relevance of such building blocks in synthetic campaigns that utilize these advanced transformations. guidechem.com

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The halogenated and electronically distinct sites on the this compound ring offer multiple handles for such transformations.

The chloro and fluoro substituents on the aromatic ring are potential sites for various palladium-catalyzed cross-coupling reactions. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in typical palladium-catalyzed processes. This differential reactivity could allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or its ester derivative. It is anticipated that the reaction would preferentially occur at the more labile chloro position, leading to the formation of a biaryl structure. The strong electron-withdrawing nature of the nitro and nitrile groups would likely influence the reaction conditions required.

Sonogashira Coupling: The coupling of terminal alkynes with aryl halides, is another potential application. This would introduce an alkynyl moiety onto the benzonitrile core, a common structural motif in various functional materials and pharmaceutical intermediates. Again, selective reaction at the chloro position would be the expected outcome under standard conditions.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This could be a valuable strategy for the synthesis of substituted anilines, which are important building blocks in medicinal chemistry and materials science.

Other Metal-Mediated Processes: Beyond palladium, other transition metals such as copper, nickel, and iron could also mediate cross-coupling reactions involving this compound. For instance, copper-catalyzed reactions are often effective for the coupling of aryl halides with nucleophiles.

Despite the theoretical potential for these reactions, a comprehensive search of scientific databases and patent literature did not yield specific examples or detailed research findings where this compound has been explicitly used as a substrate in these named reactions. The following table provides a hypothetical overview of potential cross-coupling partners and the expected products.

Cross-Coupling ReactionPotential Coupling PartnerExpected Product Structure
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)2-Aryl-6-fluoro-3-nitrobenzonitrile
SonogashiraTerminal alkyne (R-C≡CH)2-(Alkynyl)-6-fluoro-3-nitrobenzonitrile
Buchwald-HartwigAmine (R¹R²NH)2-(Dialkylamino)-6-fluoro-3-nitrobenzonitrile
HeckAlkene (CH₂=CHR)2-(Alkenyl)-6-fluoro-3-nitrobenzonitrile

Precursors for Functional Organic Materials

The unique electronic and structural features of this compound suggest its potential as a building block for various functional organic materials. The combination of electron-withdrawing groups and halogens can be exploited to tune the optical and electronic properties of resulting materials.

The nitrile and nitro functionalities are known to influence the electronic properties of organic molecules, often imparting desirable characteristics for applications in electronics and photonics. Furthermore, the halogen atoms provide reactive sites for polymerization or further functionalization to create more complex material architectures.

Potential Applications in Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-deficient nature of the aromatic ring could be beneficial for creating n-type semiconductor materials.

Building Blocks for Polymers: The di-halogenated nature of the parent compound (before potential derivatization) could allow it to act as a monomer in step-growth polymerization reactions. For example, polymerization via repeated cross-coupling reactions could lead to the formation of conjugated polymers with interesting electronic and optical properties.

Synthesis of Dyes and Pigments: The chromophoric nitro group, in conjunction with the other substituents, provides a starting point for the synthesis of novel dyes. Derivatization through the halogen atoms could be used to attach auxochromic groups or to incorporate the chromophore into a larger polymeric structure.

While the potential is evident, specific research detailing the synthesis and characterization of functional organic materials derived from this compound is not currently available in the reviewed literature. The exploration of this compound as a precursor remains a prospective area for future research and development.

Conclusion and Future Research Perspectives for 2 Chloro 6 Fluoro 3 Nitrobenzonitrile

Summary of Key Research Findings and Contributions

Detailed research findings specifically for 2-Chloro-6-fluoro-3-nitrobenzonitrile are limited. However, the compound is recognized as a useful building block in synthetic chemistry, primarily available through chemical suppliers. Its significance can be inferred from the study of similarly substituted benzonitriles. For instance, related compounds are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple functional groups—chloro, fluoro, nitro, and nitrile—on the benzene (B151609) ring allows for a variety of chemical modifications, making it a versatile precursor for creating complex organic molecules.

The chloro and fluoro substituents can be targeted for nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then undergo a wide range of further transformations. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, or it can participate in cycloaddition reactions.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique arrangement of substituents in this compound opens up several avenues for unexplored reactivity and synthetic applications.

Nucleophilic Aromatic Substitution (SNAr) Selectivity: A key area for investigation is the selective substitution of the halogen atoms. The relative reactivity of the chloro and fluoro groups towards various nucleophiles has not been systematically studied. Research could focus on controlling the reaction conditions (temperature, solvent, and nature of the nucleophile) to achieve selective displacement of either the chlorine or the fluorine atom. This would provide access to a wider range of disubstituted and trisubstituted benzonitrile (B105546) derivatives.

Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro groups could potentially participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. Exploring these possibilities could lead to the synthesis of novel biaryl compounds and other complex aromatic systems. The challenge would be to achieve selective coupling at either the C-Cl or C-F bond.

Potential for Development of Novel Methodologies and Materials

The exploration of the chemistry of this compound could lead to the development of new synthetic methodologies and advanced materials.

Synthesis of Novel Heterocycles: As a versatile building block, this compound could be used to synthesize a variety of heterocyclic compounds, such as quinazolines, benzimidazoles, and other nitrogen-containing ring systems. These structural motifs are prevalent in many biologically active molecules, suggesting potential applications in medicinal chemistry. For instance, substituted quinazolines are known to exhibit a wide range of pharmacological activities.

Development of Functional Materials: The presence of electron-withdrawing groups and polarizable atoms suggests that derivatives of this compound could have interesting photophysical or electronic properties. This could be exploited in the design of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group, in particular, is a common feature in liquid crystals and other functional materials.

Interactive Data Table of Potential Reactions

Reaction TypePotential ReagentsPotential Products
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesSubstituted benzonitriles
Nitro Group ReductionH₂, Pd/C; SnCl₂, HCl2-Amino-6-chloro-3-fluorobenzonitrile
Nitrile HydrolysisStrong acids or bases2-Chloro-6-fluoro-3-nitrobenzoic acid
Metal-Catalyzed Cross-CouplingBoronic acids, OrganostannanesBiaryl derivatives
Cyclization ReactionsBifunctional nucleophilesHeterocyclic compounds (e.g., quinazolines)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-3-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves nitration of 2-chloro-6-fluorobenzonitrile using a mixed acid system (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration. Post-reaction, neutralize the mixture, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry or using catalytic Lewis acids. Analogous nitration protocols for chloro-fluoro aromatic systems, such as those for 2-chloro-5-nitrobenzotrifluoride, provide a foundational framework .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H NMR will show aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons). ¹⁹F NMR can confirm fluorine substitution (δ ≈ -110 to -120 ppm). ¹³C NMR detects nitrile (C≡N, δ ≈ 115 ppm) and nitro groups (C-NO₂, δ ≈ 140–150 ppm).
  • IR : Look for nitrile (C≡N stretch ≈ 2240 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ≈ 1530 and 1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the exact mass (C₇H₂ClFN₂O₂, [M]⁺ = 214.45 g/mol).
    Cross-reference with analogous compounds like 2-chloro-6-fluorobenzonitrile for spectral benchmarking .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) due to potential irritancy. Store in airtight containers at 0–6°C to prevent decomposition, as recommended for halogenated nitroaromatics like 2-bromo-6-chlorophenylboronic acid . Work in a fume hood to avoid inhalation of fine particulates. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to model atomic positions, accounting for fluorine’s high electron density. Address potential twinning or disorder by refining occupancy ratios. Compare bond lengths/angles with databases (e.g., Cambridge Structural Database) to validate geometry. For example, SHELX’s robustness in refining halogenated aromatics is well-documented .

Q. How do electronic effects of the nitro and nitrile groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites. Experimentally, monitor reactions (e.g., SNAr with amines) via in situ IR or NMR to track intermediate formation. Compare kinetic data with meta-substituted analogs like 4-chloro-3-nitrobenzotrifluoride .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Replicate synthesis using standardized protocols (e.g., identical solvents, cooling rates). Characterize purity via DSC (melting point), HPLC (≥98% purity), and elemental analysis. If discrepancies persist, consider polymorphism: perform SCXRD to identify crystalline forms. Cross-validate with independent labs, as seen in collaborative studies on halogenated nitrobenzonitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.